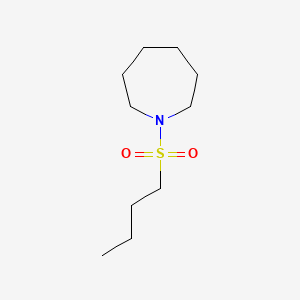

1H-Azepine, 1-(butylsulfonyl)hexahydro-

Description

Overview of Azepine Chemistry and its Derivatives

Azepines are seven-membered heterocyclic compounds containing a nitrogen atom within the ring. The fully saturated derivative, hexahydroazepine, is also known as azepane. cymitquimica.comorganic-chemistry.org The unsaturated azepine ring is non-planar and can exist in several tautomeric forms. nih.gov However, it is the saturated azepane ring that is of significant interest in medicinal chemistry. nih.gov Azepane derivatives are integral components of a number of biologically active compounds. The conformational flexibility of the seven-membered ring allows for a three-dimensional arrangement of substituents that can be crucial for binding to biological targets.

The Unique Role of Saturated Heterocycles in Synthetic Organic Chemistry

Saturated heterocycles are prevalent in a vast array of natural products and synthetic compounds, particularly in the pharmaceutical industry. nih.govlibretexts.org Their three-dimensional structures offer distinct advantages over their flat, aromatic counterparts. The introduction of sp3-hybridized centers can lead to improved physicochemical properties such as increased solubility and metabolic stability, which are critical for the development of new therapeutic agents. The synthesis of substituted saturated N-heterocycles is an active area of research, with numerous methods being developed to create these complex structures. nih.gov

Significance of the N-Sulfonyl Moiety in Chemical Research

The N-sulfonyl group, a key feature of 1H-Azepine, 1-(butylsulfonyl)hexahydro-, is a sulfonamide linkage. Sulfonamides are a well-established and important class of functional groups in medicinal chemistry. nih.govbeilstein-journals.org The sulfonamide moiety is a common structural feature in a wide range of drugs with diverse therapeutic applications. The presence of the sulfonyl group can significantly influence the electronic and steric properties of a molecule, affecting its reactivity, and biological activity. beilstein-journals.org The reaction of an amine with a sulfonyl chloride, known as sulfonylation, is a fundamental transformation in organic synthesis. libretexts.org

Rationale for Comprehensive Investigation of 1H-Azepine, 1-(butylsulfonyl)hexahydro-

The comprehensive investigation of 1H-Azepine, 1-(butylsulfonyl)hexahydro- is driven by the synergistic combination of the azepane ring and the butylsulfonyl group. The azepane scaffold provides a flexible, three-dimensional framework, while the N-butylsulfonyl group can modulate the compound's properties and introduce specific interactions with biological targets. A notable study has highlighted the potential of azepane sulfonamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in various metabolic disorders. nih.gov This provides a strong rationale for the synthesis and characterization of novel derivatives like 1H-Azepine, 1-(butylsulfonyl)hexahydro- to explore their potential in drug discovery and other areas of chemical science.

Chemical Profile of 1H-Azepine, 1-(butylsulfonyl)hexahydro-

While specific experimental data for 1H-Azepine, 1-(butylsulfonyl)hexahydro- is not widely available in public literature, its properties can be inferred from the known characteristics of its constituent parts: hexahydroazepine and the butylsulfonyl group.

Table 1: General Properties of 1H-Azepine, 1-(butylsulfonyl)hexahydro-

| Property | Value (Inferred) |

| Molecular Formula | C10H21NO2S |

| Molecular Weight | 219.35 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in a range of organic solvents |

| Boiling Point | Expected to be significantly higher than hexahydroazepine |

| Hydrogen Bond Acceptor Count | 2 (from the sulfonyl oxygens) |

| Hydrogen Bond Donor Count | 0 |

Synthesis and Reactivity

The synthesis of 1H-Azepine, 1-(butylsulfonyl)hexahydro- would most likely be achieved through the N-sulfonylation of hexahydroazepine.

Plausible Synthetic Route:

A common and straightforward method for the synthesis of N-sulfonylated amines is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. libretexts.orgyoutube.com In this case, hexahydroazepine (a secondary amine) would be reacted with butanesulfonyl chloride.

Reaction Scheme:

Hexahydroazepine + Butanesulfonyl Chloride → 1H-Azepine, 1-(butylsulfonyl)hexahydro- + HCl

The reaction is typically carried out in an inert solvent, and a base such as triethylamine (B128534) or pyridine (B92270) is added to neutralize the hydrochloric acid byproduct.

Table 2: Reactants for the Synthesis of 1H-Azepine, 1-(butylsulfonyl)hexahydro-

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Role |

| Hexahydroazepine | C6H13N | 99.17 | Nucleophile (Amine) |

| Butanesulfonyl Chloride | C4H9ClO2S | 156.63 | Electrophile |

| Triethylamine (Base) | C6H15N | 101.19 | Acid Scavenger |

The reactivity of 1H-Azepine, 1-(butylsulfonyl)hexahydro- is dictated by the chemical nature of the N-sulfonylated azepane ring. The lone pair of electrons on the nitrogen atom is significantly delocalized into the sulfonyl group, making the nitrogen much less basic than the parent hexahydroazepine. libretexts.org The presence of the butyl group adds lipophilicity to the molecule. The compound is expected to be stable under normal conditions.

Research Findings and Potential Applications

Direct research findings on 1H-Azepine, 1-(butylsulfonyl)hexahydro- are not extensively documented. However, based on the established biological activity of related azepane sulfonamides, it is a compound of significant interest for further investigation.

The discovery of a series of azepane sulfonamides as potent inhibitors of the enzyme 11β-HSD1 highlights a key area of potential application. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing conditions such as metabolic syndrome, type 2 diabetes, and obesity. The specific structure of 1H-Azepine, 1-(butylsulfonyl)hexahydro-, with its n-butyl group on the sulfonyl moiety, represents a variation that could modulate the potency and selectivity of its interaction with such biological targets.

Further research would be necessary to synthesize and test this specific compound to determine its biological activity profile and potential as a lead compound in drug discovery programs.

Structure

3D Structure

Properties

CAS No. |

14674-01-2 |

|---|---|

Molecular Formula |

C10H21NO2S |

Molecular Weight |

219.35 g/mol |

IUPAC Name |

1-butylsulfonylazepane |

InChI |

InChI=1S/C10H21NO2S/c1-2-3-10-14(12,13)11-8-6-4-5-7-9-11/h2-10H2,1H3 |

InChI Key |

OJTJIYMTGJBBSE-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)(=O)N1CCCCCC1 |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCCCC1 |

Other CAS No. |

14674-01-2 |

Synonyms |

hexamethylene butanesulfonamide n-butylsulfonimidocyclohexamethylene |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1h Azepine, 1 Butylsulfonyl Hexahydro

Chemical Transformations Involving the Hexahydroazepine Ring System

The reactivity of the hexahydroazepine ring in 1H-Azepine, 1-(butylsulfonyl)hexahydro- is a focal point of synthetic interest, offering pathways to diverse molecular architectures.

The nitrogen atom in 1H-Azepine, 1-(butylsulfonyl)hexahydro- is part of a sulfonamide functional group. The presence of the electron-withdrawing butylsulfonyl group significantly diminishes the nucleophilicity of the nitrogen atom compared to its parent amine, hexahydroazepine. frontiersrj.comresearchgate.netlibretexts.orgmasterorganicchemistry.com This reduced nucleophilicity is a consequence of the delocalization of the nitrogen lone pair of electrons into the sulfonyl group. While primary and secondary amines are generally considered good nucleophiles, the reactivity of the nitrogen in sulfonamides is considerably lower. frontiersrj.commasterorganicchemistry.com

Despite its reduced nucleophilicity, the nitrogen atom can still participate in certain reactions. For instance, under strongly basic conditions, deprotonation of the sulfonamide can occur, although this is more relevant for primary and secondary sulfonamides which possess an acidic N-H proton. libretexts.org For a tertiary sulfonamide like 1H-Azepine, 1-(butylsulfonyl)hexahydro-, electrophilic attack at the nitrogen is generally unfavorable. However, reactions involving the cleavage of the N-S bond can be initiated by certain reagents (see section 3.2.1.).

The seven-membered hexahydroazepine ring is relatively stable compared to smaller, more strained rings like aziridines and azetidines. researchgate.net However, under specific conditions, ring-opening and ring-contraction reactions can be induced.

Ring-Opening Reactions: The cleavage of the C-N bond in unstrained cyclic amines like hexahydroazepine derivatives is a challenging but increasingly explored transformation for the synthesis of acyclic amines. researchgate.net Recent developments have shown that N-acyl derivatives of cyclic amines can undergo ring-opening reactions. For instance, N-acylated piperidines and other cyclic amines can be converted to acyclic haloamines through a sequence of C(sp³)–N and C(sp³)–C(sp³) bond cleavages followed by C(sp³)–halogen bond formation. nih.gov While specific examples for 1H-Azepine, 1-(butylsulfonyl)hexahydro- are not prevalent, analogous transformations could potentially be applied. Ring-opening of N-sulfonyl aziridines is a known process in polymer chemistry, highlighting the influence of the sulfonyl group on ring stability. rsc.org

Ring-Contraction Reactions: Ring contraction of azepine derivatives to form six-membered piperidine (B6355638) or pyridine (B92270) rings is a known synthetic strategy. google.comresearchgate.net For example, a new ring contraction of 3H-azepines to pyridine derivatives has been reported, proceeding through treatment with bromine and aqueous potassium carbonate. researchgate.net While this example involves an unsaturated azepine, it demonstrates the possibility of skeletal rearrangement of the seven-membered ring. Such rearrangements are often driven by the formation of a more stable ring system and can be influenced by substituents on the ring. youtube.com Transannular ring contractions in N-protected cyclic amines can also lead to the formation of azabicyclic structures. rsc.org

The functionalization of the carbon backbone of the hexahydroazepine ring allows for the introduction of various substituents, leading to a wide range of derivatives. The N-sulfonyl group can act as a directing group or simply as a protecting group during these transformations. While specific methods for 1H-Azepine, 1-(butylsulfonyl)hexahydro- are not extensively documented, general strategies for the functionalization of N-protected cyclic amines can be considered. These can include α-lithiation followed by reaction with electrophiles, or C-H activation methodologies.

Reactions at the N-Sulfonyl Moiety

The butylsulfonyl group is not merely a passive substituent; it can be actively involved in chemical transformations.

The butylsulfonyl group in 1H-Azepine, 1-(butylsulfonyl)hexahydro- can be viewed as a protecting group for the secondary amine, hexahydroazepine. The tert-butylsulfonyl (Bus) group, a close analogue, has been reported as a useful protecting group for amines. acs.org The cleavage of the N-S bond to deprotect the amine is a crucial synthetic operation.

Table 1: Representative Conditions for Sulfonamide Cleavage

| Sulfonamide Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-Arylsulfonamides | Trifluoromethanesulfonic acid, heat | Parent Amine | researchgate.net |

| N-Alkyl/Aryl Sulfonamides | Sodium amalgam, Na2HPO4, MeOH | Parent Amine | N/A |

| N-Tosylsulfonamides | SmI2, THF, HMPA | Parent Amine | N/A |

This table presents general conditions for sulfonamide cleavage and may not be directly applicable to 1H-Azepine, 1-(butylsulfonyl)hexahydro- without optimization.

The sulfonyl group itself can be a site for chemical modification, although this is less common than reactions on the heterocyclic ring or cleavage of the N-S bond. The synthesis of sulfonamides is a well-established field, often involving the reaction of a sulfonyl chloride with an amine. frontiersrj.comresearchgate.net The derivatization of a pre-existing sulfonamide like 1H-Azepine, 1-(butylsulfonyl)hexahydro- at the sulfonyl group is less straightforward.

However, transformations of the butyl group attached to the sulfur atom could be envisaged, such as radical halogenation, although this might compete with reactions on the hexahydroazepine ring. Another possibility is the conversion of the sulfonamide to other functional groups. For example, primary sulfonamides can be converted to sulfonyl chlorides. nih.gov While 1H-Azepine, 1-(butylsulfonyl)hexahydro- is a secondary sulfonamide, related chemistry might be adaptable. Furthermore, N-acylation of sulfonamides with carboxylic acid chlorides can lead to N-acylsulfonamides. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1H-Azepine, 1-(butylsulfonyl)hexahydro- |

| Hexahydroazepine |

| Piperidine |

| Pyridine |

| Aziridine |

| Azetidine |

Functional Group Interconversions and Derivatization of 1H-Azepine, 1-(butylsulfonyl)hexahydro-

The butylsulfonyl group (Bus) on the azepane nitrogen is a strong electron-withdrawing group. This electronic feature reduces the nucleophilicity and basicity of the nitrogen atom compared to its non-sulfonylated counterpart, hexahydro-1H-azepine. However, the presence of the N-sulfonyl moiety opens up unique avenues for derivatization, either by reactions involving the sulfonyl group itself or by transformations on the seven-membered ring, which are influenced by the electronic nature of the N-Bus group.

One of the primary functional group interconversions for N-sulfonylated amines is the cleavage of the N-S bond, which serves as a deprotection step. While the tert-butylsulfonyl (Bus) group is known for its stability, its removal can be achieved under specific reductive or acidic conditions, liberating the parent amine. This deprotection is a critical step in multi-step syntheses where the azepane nitrogen needs to be masked during other transformations.

Derivatization can also occur at the carbon skeleton of the azepane ring. The electron-withdrawing nature of the N-butylsulfonyl group can influence the acidity of the α-protons (at the C2 and C7 positions), potentially allowing for metalation followed by reaction with electrophiles. However, such reactions on saturated N-sulfonylated cyclic amines are often challenging and can require strong bases and carefully controlled conditions.

Furthermore, the N-butylsulfonylazepane scaffold can be incorporated into more complex molecules through reactions that form new bonds at the nitrogen or carbon atoms. For instance, while the nitrogen is not strongly nucleophilic, it can participate in certain coupling reactions under catalytic conditions.

Table 1: Representative Functional Group Interconversions and Derivatizations

| Starting Material | Reagent(s) | Product | Reaction Type | Notes |

| 1H-Azepine, 1-(butylsulfonyl)hexahydro- | Strong Acid (e.g., HBr/AcOH) | Hexahydro-1H-azepine | N-S Bond Cleavage (Deprotection) | Requires harsh conditions due to the stability of the N-Bus group. |

| 1H-Azepine, 1-(butylsulfonyl)hexahydro- | Reducing Agents (e.g., SmI₂ or Mg/MeOH) | Hexahydro-1H-azepine | Reductive N-S Cleavage | Offers milder alternatives to acidic deprotection. |

| 1H-Azepine, 1-(butylsulfonyl)hexahydro- | Strong Base (e.g., n-BuLi), then Electrophile (E⁺) | Substituted 1H-Azepine, 1-(butylsulfonyl)hexahydro- | α-Functionalization | Theoretical possibility; success depends on the specific base and electrophile used. |

Note: The reactions listed are based on general principles for N-sulfonylated amines. Specific experimental data for 1H-Azepine, 1-(butylsulfonyl)hexahydro- is limited in publicly available literature.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving 1H-Azepine, 1-(butylsulfonyl)hexahydro- is crucial for predicting its reactivity and for designing new synthetic methodologies. This section explores the theoretical and experimental approaches to elucidating the reaction pathways, transition states, and the kinetic and thermodynamic parameters of its key transformations.

Elucidation of Reaction Pathways and Transition States

The study of reaction mechanisms often involves a combination of experimental techniques and computational chemistry. For reactions of N-sulfonylated azepanes, key areas of mechanistic interest include nucleophilic substitution at the sulfur atom, ring-opening reactions, and reactions at the α-carbon.

N-S Bond Cleavage: The mechanism of N-S bond cleavage under acidic conditions likely involves protonation of the sulfonyl oxygen, followed by nucleophilic attack of the conjugate base of the acid (e.g., bromide) on the sulfur atom, leading to the displacement of the azepane nitrogen. In reductive cleavage, single-electron transfer (SET) from a metal to the sulfonyl group can generate a radical anion, which then fragments to release the sulfonamide anion and a butyl radical.

Transition State Analysis: Computational methods, such as Density Functional Theory (DFT), are invaluable for modeling the transition states of these reactions. researchgate.net For a hypothetical Sₙ2-type reaction at the α-carbon, the transition state would involve the approaching nucleophile and the departing leaving group in a specific geometry relative to the azepane ring. The energy of this transition state determines the activation energy of the reaction. For more complex, multi-step reactions, multiple transition states and intermediates would be mapped out to create a complete energy profile of the reaction pathway. For instance, in the sulfonylation of an amine, the transition state for the nucleophilic attack of the amine on the sulfonyl chloride would be a key point of investigation. nih.gov

Kinetic and Thermodynamic Studies

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that influence reactivity. For 1H-Azepine, 1-(butylsulfonyl)hexahydro-, kinetic analysis of its reactions, such as deprotection or derivatization, would reveal the order of the reaction with respect to each reactant and allow for the determination of the rate constant.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of 1H-Azepine, 1-(butylsulfonyl)hexahydro-

| Reaction Parameter | Symbol | Hypothetical Value | Significance |

| Activation Energy | Eₐ | High | Indicates a slow reaction, consistent with the stability of the N-S bond. |

| Enthalpy of Reaction | ΔH | Varies | Determines if the reaction is exothermic or endothermic. |

| Entropy of Reaction | ΔS | Varies | Reflects the change in disorder during the reaction. |

| Gibbs Free Energy of Activation | ΔG‡ | High | Correlates with the reaction rate; a high value means a slow reaction. |

| Rate Constant | k | Small | Quantifies the rate of the reaction under specific conditions. |

Thermodynamic studies, on the other hand, focus on the energy changes that occur as a reaction proceeds from reactants to products. The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction. For the cleavage of the highly stable N-butylsulfonyl group, the reaction may be thermodynamically unfavorable (positive ΔG) under standard conditions, thus requiring significant energy input (e.g., high temperatures) to proceed.

Advanced Structural Analysis and Conformational Studies of 1h Azepine, 1 Butylsulfonyl Hexahydro

Theoretical and Computational Chemistry of 1h Azepine, 1 Butylsulfonyl Hexahydro

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and properties of 1H-Azepine, 1-(butylsulfonyl)hexahydro-. These calculations can predict various molecular descriptors that are crucial for characterizing the compound.

The electronic properties of the molecule are also a key focus of DFT studies. The electron-withdrawing nature of the sulfonyl group is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to the parent hexahydro-1H-azepine. This has a direct impact on the molecule's reactivity and intermolecular interactions. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical for predicting sites of electrophilic and nucleophilic attack.

Table 1: Theoretical Electronic Properties of 1H-Azepine, 1-(butylsulfonyl)hexahydro- (Predicted)

| Property | Predicted Value/Description | Significance |

| Dipole Moment | Moderate to High | Indicates the molecule's polarity and its solubility in various solvents. |

| HOMO Energy | Relatively low | Suggests a lower propensity for oxidation compared to unsubstituted azepane. |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack, particularly at the sulfur atom. |

| HOMO-LUMO Gap | Large | Suggests high kinetic stability. |

| Mulliken Charges | Negative charge on oxygen atoms, positive charge on sulfur and adjacent carbon atoms | Predicts sites for electrostatic interactions and chemical reactions. |

Note: The values in this table are predicted based on theoretical principles and data from analogous N-sulfonylated cyclic amines.

Molecular Modeling and Dynamics Simulations of 1H-Azepine, 1-(butylsulfonyl)hexahydro-

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective of 1H-Azepine, 1-(butylsulfonyl)hexahydro-, complementing the static picture provided by quantum chemical calculations. mdpi.com These methods are particularly useful for exploring the conformational landscape and the behavior of the molecule in different environments, such as in aqueous solution or in the presence of a biological target. nih.gov

In the context of drug discovery, MD simulations can be used to study the interaction of 1H-Azepine, 1-(butylsulfonyl)hexahydro- with a target protein. mdpi.com By simulating the compound in the binding site of a receptor, researchers can assess the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and estimate the binding free energy. This information is invaluable for designing more potent and selective inhibitors.

Table 2: Focus Areas of Molecular Dynamics Simulations for 1H-Azepine, 1-(butylsulfonyl)hexahydro-

| Simulation Focus | Research Questions | Potential Insights |

| Conformational Analysis | What are the most stable conformations of the azepane ring and the butylsulfonyl group? What are the energy barriers between different conformers? | Understanding of the molecule's shape and flexibility, which influences its physical properties and biological activity. |

| Solvation Studies | How does the molecule interact with water or other solvents? How does the solvent affect its conformation? | Prediction of solubility and partitioning behavior (e.g., logP), which are important for drug development. |

| Protein-Ligand Docking and MD | How does the molecule bind to a specific biological target? What are the key interactions that stabilize the complex? | Guidance for the rational design of new derivatives with improved binding affinity and selectivity. |

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are highly effective in predicting the reactivity of 1H-Azepine, 1-(butylsulfonyl)hexahydro- and elucidating potential reaction pathways. nih.gov By analyzing the electronic structure and employing reaction modeling techniques, it is possible to identify the most likely sites for chemical transformation and to estimate the activation energies for various reactions. chemrxiv.org

The presence of the sulfonyl group deactivates the nitrogen atom towards many typical amine reactions. However, the protons on the carbon atoms alpha to the nitrogen may become more acidic and susceptible to deprotonation. The sulfonyl group itself can also be a site for nucleophilic attack. Computational studies can quantify these effects and predict the outcome of reactions with different reagents.

Reaction pathway calculations can be used to explore the mechanisms of potential transformations, such as hydrolysis of the sulfonamide bond, oxidation of the alkyl chain, or functionalization of the azepane ring. These calculations can help in designing synthetic routes to new derivatives or in understanding potential metabolic pathways if the compound is considered for pharmaceutical applications.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational models that correlate the structural features of a series of compounds with their chemical reactivity or physical properties. While a specific QSRR/QSPR study on 1H-Azepine, 1-(butylsulfonyl)hexahydro- is not available, the principles can be applied to a library of related N-sulfonylated azepanes.

To develop a QSRR/QSPR model, a set of structurally related compounds would be synthesized, and their properties (e.g., reactivity in a specific reaction, solubility, or a biological activity) would be measured. A wide range of molecular descriptors would then be calculated for each compound using computational methods. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices.

By using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation can be derived that relates the descriptors to the observed property. This model can then be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics.

Q & A

Advanced Research Questions

Q. How does the sulfonyl group influence the thermodynamic stability of 1H-azepine derivatives under varying pH conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring (λ = 254 nm). Compare degradation products (e.g., hydrolyzed sulfonamides) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The electron-withdrawing sulfonyl group may enhance hydrolytic resistance at pH 7–9 but destabilize the molecule under strongly acidic conditions (pH < 2) .

Q. What pharmacodynamic interactions are hypothesized for 1-(butylsulfonyl)hexahydro-1H-azepine in CNS targets?

- Methodology : Perform molecular docking simulations (AutoDock Vina) against GABAₐ or NMDA receptors using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Validate with in vitro binding assays (radioligand displacement) on rat brain homogenates. Structural analogs like NIH 8684 show partial agonist activity at µ-opioid receptors, suggesting potential CNS modulation .

Q. How can enantiomeric purity be ensured in chiral 1H-azepine derivatives during scale-up?

- Methodology : Implement chiral stationary phase HPLC (e.g., Chiralpak AD-H column, heptane/ethanol 90:10). For asymmetric synthesis, use (R)-BINAP ligands in palladium-catalyzed reactions to achieve >98% enantiomeric excess (ee). Monitor optical rotation ([α]D²⁵) and compare with reference standards .

Q. What role does nitrogen inversion play in the conformational dynamics of 1H-azepine derivatives?

- Methodology : Apply ab initio molecular dynamics (AIMD) simulations (CP2K software) to track nitrogen inversion barriers. Experimental validation via variable-temperature NMR (VT-NMR) at 298–400 K can reveal coalescence temperatures for chair-boat transitions. The butylsulfonyl group may sterically hinder inversion, stabilizing specific conformers .

Q. How can computational models predict the environmental persistence of 1-(butylsulfonyl)hexahydro-1H-azepine?

- Methodology : Use EPI Suite (EPA) to estimate biodegradation half-lives (BIOWIN models) and octanol-water partition coefficients (Log P). Experimental validation via OECD 301F ready biodegradability tests (28-day incubation, activated sludge). Sulfonamide groups typically confer moderate persistence (t₁/₂ = 30–60 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.